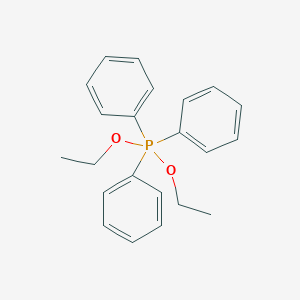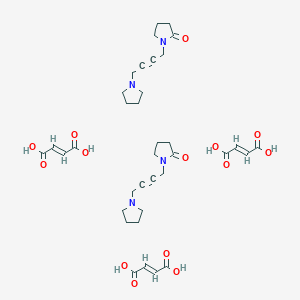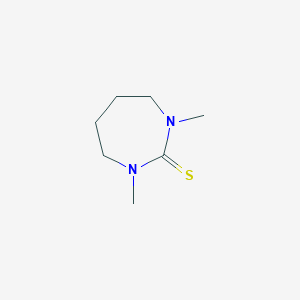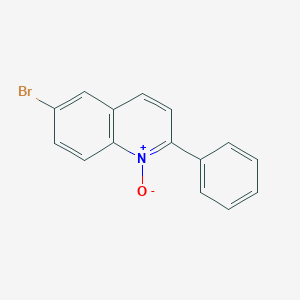![molecular formula C6H8N4O B097958 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-98-6](/img/structure/B97958.png)
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THPP is a bicyclic structure that contains a pyrazine and pyridazine ring fused together.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress-induced damage. 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has also been shown to enhance cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one is its potential therapeutic applications in various disease states. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one research include investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and determining its safety and efficacy in human trials. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one and to develop more efficient synthesis methods.
Synthesemethoden
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one can be synthesized using various methods, including the condensation of 2-aminopyridine with 2-cyanopyrazine in the presence of a suitable catalyst. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-3-(pyridin-2-yl) quinoxaline, which is then cyclized with hydrazine hydrate to produce 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has shown potential in various scientific research applications, including its use as an antipsychotic, anticonvulsant, and anti-inflammatory agent. Studies have also shown that 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one exhibits potent antioxidant activity and can protect against oxidative stress-induced damage. Additionally, 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
17257-98-6 |
|---|---|
Produktname |
1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one |
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2,3,4,7-tetrahydro-1H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H8N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h3,7-8H,1-2H2,(H,10,11) |
InChI-Schlüssel |
CLOSZVHPHZLFTH-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN=C2C(=CNNC2=O)N1 |
SMILES |
C1CNC2=C(N1)C=NNC2=O |
Kanonische SMILES |
C1CN=C2C(=CNNC2=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)










![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

